

Staining Protocols for Plastics and Resins with Solvent Yellow 16: Application Notes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Solvent Yellow 16**

Cat. No.: **B036255**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the coloration of various plastics and resins using **Solvent Yellow 16**. The information is intended to guide researchers and professionals in achieving consistent and effective staining for a range of applications, from materials science to the labeling of plastic consumables in laboratory settings.

Overview of Solvent Yellow 16

Solvent Yellow 16, also known as C.I. 12700, is a greenish-yellow solvent dye belonging to the monoazo class.^[1] It is widely utilized for coloring a variety of plastics and resins due to its good heat resistance, light fastness, and solubility in organic solvents.^{[1][2][3]} Its primary applications include the coloring of polystyrene (PS), high-impact polystyrene (HIPS), acrylonitrile butadiene styrene (ABS), polycarbonate (PC), rigid polyvinyl chloride (RPVC), polymethyl methacrylate (PMMA), styrene-acrylonitrile (SAN), and acrylonitrile styrene (AS) resins.^{[4][5][6][7][8][9]}

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **Solvent Yellow 16**, compiled from various technical data sheets.

Property	Value	References
CAS Number	4314-14-1	[1] [5]
Molecular Formula	C16H14N4O	[3]
Molecular Weight	278.31 g/mol	[3]
Appearance	Yellow powder	[6]
Melting Point	155 - 160 °C	[1] [3]
Heat Resistance	Up to 260-268 °C in PS	[1] [2] [6]
Light Fastness (in PS)	5-7 (on a scale of 1-8)	[1] [2]
Acid Resistance	4 (on a scale of 1-5)	[6]
Alkali Resistance	4 (on a scale of 1-5)	[6]

Solubility in Organic Solvents at 20°C (g/L):

Solvent	Solubility (g/L)	References
Acetone	17.3	[1] [10]
Butyl Acetate	28.5	[1] [10]
Methylbenzene	68.2	[1] [10]
Dichloromethane	217.8	[1] [10]
Ethyl Alcohol	4.0 - 4.8	[1] [10]

Experimental Protocols

Two primary methods for coloring plastics and resins with **Solvent Yellow 16** are detailed below: Bulk Coloration via Masterbatch and Surface Staining via Solvent Dyeing.

Protocol 1: Bulk Coloration using the Masterbatch Method

This protocol is suitable for achieving uniform coloration throughout the plastic material and is commonly used in industrial applications. The process involves creating a concentrated masterbatch of **Solvent Yellow 16** in a carrier resin, which is then mixed with the bulk polymer during processing.

Materials:

- **Solvent Yellow 16** powder
- Carrier resin (compatible with the bulk plastic, e.g., polystyrene or a universal carrier)
- Bulk plastic pellets (e.g., PS, HIPS, ABS, PC, PMMA, SAN, AS)
- Twin-screw extruder
- Pelletizer

Procedure:

- Masterbatch Formulation:
 - Determine the desired final concentration of **Solvent Yellow 16** in the end product. For transparent shades, a typical dosage is 0.02-0.05% by weight.[\[1\]](#) For opaque shades (in combination with a white pigment like TiO₂), a dosage of approximately 0.05% is recommended.[\[1\]](#)
 - Prepare a masterbatch with a higher concentration of the dye, for example, 1-5% by weight, in the carrier resin.
- Mixing:
 - Thoroughly mix the **Solvent Yellow 16** powder with the carrier resin pellets.
- Extrusion:
 - Feed the mixture into a twin-screw extruder.

- Set the extruder temperature profile according to the processing parameters of the carrier resin, ensuring the temperature does not exceed the heat resistance of **Solvent Yellow 16** (up to 260°C).[6]
- The extrusion process will melt and intimately mix the dye with the carrier resin.
- Pelletization:
 - Cool the extruded strands and feed them into a pelletizer to produce masterbatch pellets.
- Final Product Manufacturing:
 - Mix the masterbatch pellets with the bulk plastic pellets at the calculated ratio to achieve the desired final dye concentration.
 - Process the mixture using standard techniques such as injection molding or extrusion.

Logical Workflow for Masterbatch Coloration

[Click to download full resolution via product page](#)

Caption: Workflow for bulk coloration of plastics using the masterbatch method.

Protocol 2: Surface Staining by Solvent Dyeing

This method is suitable for coloring the surface of pre-fabricated plastic or resin objects and is particularly effective for achieving transparent colors on clear plastics.

Materials:

- **Solvent Yellow 16** powder

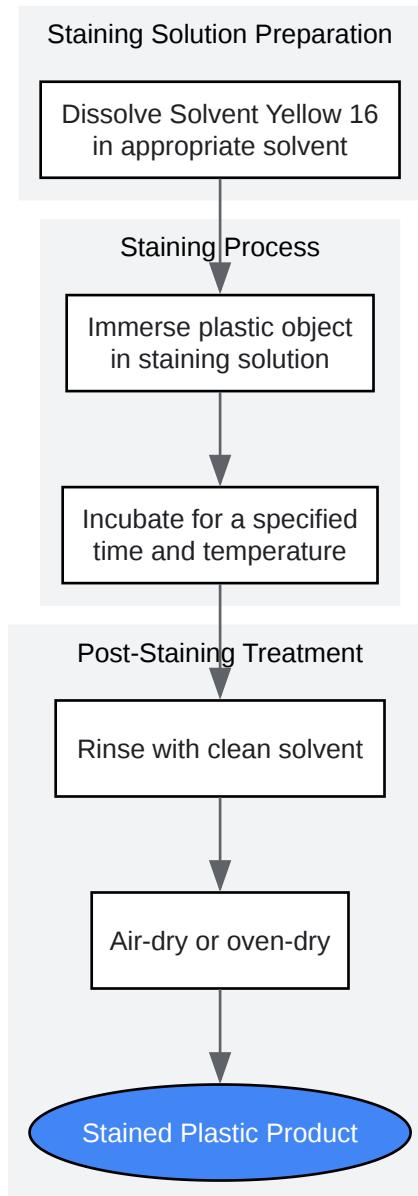
- Appropriate organic solvent or solvent blend (e.g., dichloromethane, acetone, butyl acetate, or a mixture)
- Glass or solvent-resistant container with a lid
- Plastic or resin object to be stained
- Forceps or other handling tools
- Drying oven (optional)

Procedure:

- Preparation of Staining Solution:
 - Prepare a stock solution of **Solvent Yellow 16** in a suitable solvent. The concentration will depend on the desired color intensity and the specific plastic, but a starting point of 0.1-1.0 g/L is recommended. Given its high solubility, dichloromethane is a good candidate for creating a concentrated stock.[1]
- Immersion:
 - Place the plastic object in the staining solution within the container. Ensure the object is fully submerged.
 - Close the container to minimize solvent evaporation.
- Incubation:
 - Allow the object to incubate in the solution. Staining time can range from a few minutes to several hours, depending on the plastic, solvent, and desired color depth.
 - For some plastics like polycarbonate, gentle heating (e.g., 40-60°C) can enhance dye penetration, but care must be taken not to deform the object.
- Rinsing and Drying:
 - Remove the object from the staining solution using forceps.

- Briefly rinse with a clean, volatile solvent (e.g., ethanol) to remove excess dye from the surface.
- Allow the object to air-dry completely in a well-ventilated area. A low-temperature oven (e.g., 50°C) can be used to expedite drying.

Due to the chemical nature of ABS, a solvent that can slightly swell the polymer surface is required to facilitate dye penetration. Acetone is a suitable solvent for this purpose.


Materials:

- **Solvent Yellow 16** powder
- Acetone
- Glass or solvent-resistant container with a lid
- ABS object to be stained
- Forceps or other handling tools

Procedure:

- Preparation of Staining Solution:
 - Dissolve **Solvent Yellow 16** in acetone to create the staining solution. A starting concentration of 0.5-2.0 g/L is recommended.
- Immersion and Staining:
 - Briefly immerse the ABS object in the acetone-dye solution. Due to the rapid action of acetone on ABS, the immersion time should be short, typically ranging from 30 seconds to a few minutes. Prolonged exposure can lead to surface damage.
- Drying and Curing:
 - Remove the object and allow it to air-dry in a well-ventilated area. The acetone will evaporate, leaving the dye embedded in the surface of the plastic.

Experimental Workflow for Solvent Dyeing

[Click to download full resolution via product page](#)

Caption: General workflow for the surface staining of plastics via solvent dyeing.

Safety Precautions

- Always work in a well-ventilated area or under a fume hood, especially when handling volatile organic solvents like dichloromethane and acetone.

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for **Solvent Yellow 16** and all solvents used for detailed safety information.
- When heating solutions, use appropriate equipment and monitor the temperature carefully to avoid fire hazards and plastic deformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. xcolorpigment.com [xcolorpigment.com]
- 2. union-pigment.com [union-pigment.com]
- 3. Solvent Dyes for Plastic Solvent Yellow 16 (CAS. No 4314-14-1) colorbloomdyes.com
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. China Solvent Yellow 16 / CAS 4314-14-1 factory and manufacturers | Precise Color precisechem.com
- 7. specialchem.com [specialchem.com]
- 8. specialchem.com [specialchem.com]
- 9. ulprospector.com [ulprospector.com]
- 10. tlh.tkechemi.com [tlh.tkechemi.com]
- To cite this document: BenchChem. [Staining Protocols for Plastics and Resins with Solvent Yellow 16: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b036255#staining-protocols-for-plastics-and-resins-with-solvent-yellow-16>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com